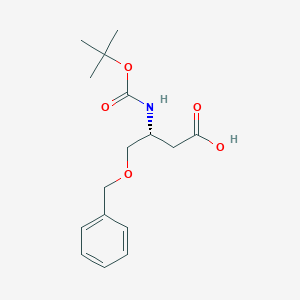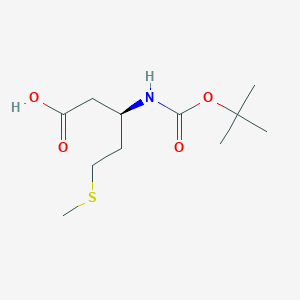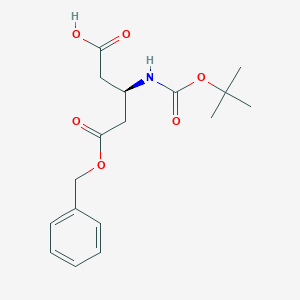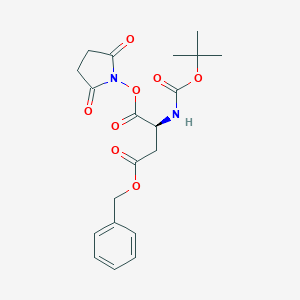
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
概要
説明
“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C15H21NO5 . It has a molecular weight of 295.34 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.34 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental data for accurate determination.
科学的研究の応用
Peptide Synthesis
Boc-D-Tyr-OMe: is widely used in peptide synthesis, particularly in the Boc solid-phase peptide synthesis method . This technique involves the step-wise construction of a peptide chain through the successive addition of amino acid residues to a growing peptide. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds.
Antioxidant Dipeptide Precursors
Research has shown that Boc-D-Tyr-OMe can be used as an acyl donor in the enzymatic synthesis of antioxidant dipeptide precursors . These dipeptides have potential applications in nutrition and pharmaceuticals due to their immunomodulatory and antihypertensive functions.
Enzymatic Peptide Synthesis
The compound serves as a substrate in kinetically controlled enzymatic peptide synthesis reactions. This method is eco-friendly and operates under mild conditions, making it an attractive alternative to traditional chemical peptide synthesis .
Safety and Hazards
作用機序
Target of Action
Boc-D-Tyr-OMe, also known as Boc-D-tyrosine methyl ester or ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a compound used in peptide synthesis
Mode of Action
The compound is used in the synthesis of peptides, where it acts as a building block. It interacts with other amino acids to form peptide bonds, contributing to the formation of larger peptide chains .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would be determined by the properties of the final peptide product .
Result of Action
The result of Boc-D-Tyr-OMe’s action is the formation of peptide bonds, contributing to the synthesis of peptides or proteins. The molecular and cellular effects of its action would depend on the function of the final peptide product .
Action Environment
The action, efficacy, and stability of Boc-D-Tyr-OMe can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the peptide synthesis process .
特性
IUPAC Name |
methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426793 | |
| Record name | Boc-D-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
76757-90-9 | |
| Record name | Boc-D-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?
A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.
Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?
A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














